molecular formula C7H14O2Si B14667174 3-Trimethylsilyloxybut-3-en-2-one CAS No. 42082-94-0

3-Trimethylsilyloxybut-3-en-2-one

Cat. No.: B14667174
CAS No.: 42082-94-0
M. Wt: 158.27 g/mol
InChI Key: WGNWMOLNFLAINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trimethylsilyloxybut-3-en-2-one is an α,β-unsaturated ketone (enone) with a trimethylsilyloxy (-OSi(CH₃)₃) substituent at the 3-position. Its structure combines the conjugated enone system, known for electrophilic reactivity, with the steric and electronic effects of the silyl ether group. This compound is utilized in organic synthesis as a protected enol derivative and as a precursor for nucleophilic additions, cycloadditions, and cross-coupling reactions.

Properties

IUPAC Name

3-trimethylsilyloxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-6(8)7(2)9-10(3,4)5/h2H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWMOLNFLAINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343266
Record name 3-trimethylsilyloxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42082-94-0
Record name 3-trimethylsilyloxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilyloxybut-3-en-2-one typically involves the reaction of butenone with trimethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilyloxybut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes. Substitution reactions can result in a variety of halogenated or alkylated derivatives .

Scientific Research Applications

3-Trimethylsilyloxybut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and stability.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of 3-Trimethylsilyloxybut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reaction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The reactivity and stability of 3-trimethylsilyloxybut-3-en-2-one are best understood through comparison with analogous enones:

But-3-en-2-one (Methyl vinyl ketone)
  • Reactivity : Highly reactive due to unhindered conjugation between the carbonyl and double bond. Prone to polymerization and Michael additions.
  • Stability: Low thermal and chemical stability compared to substituted enones.
3-Methoxybut-3-en-2-one
  • Substituent : Methoxy (-OCH₃) group at the 3-position.
  • Electronic Effects : Methoxy donates electrons via resonance, reducing carbonyl electrophilicity.
  • Reactivity : Less reactive in nucleophilic additions compared to the silyloxy derivative. Susceptible to acid-catalyzed hydrolysis.
4-Phenylbut-3-en-2-one
  • Substituent : Phenyl group at the 4-position (e.g., T3D4909: (3E)-4-Phenylbut-3-en-2-one) .
  • Electronic Effects : Phenyl withdraws electrons via resonance, increasing carbonyl electrophilicity.
  • Applications : Used in synthesizing aromatic heterocycles and flavoring agents.

Silyl Ether Analogues

3-(Trimethylsilyl)propynoic Acid
  • Structure: Propynoic acid with a trimethylsilyl group.
  • Functionality: The silyl group stabilizes the alkyne and enhances solubility in nonpolar solvents. Demonstrates how silyl groups modify acidity and reactivity .
2,4-Bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one Derivatives
  • Example : FDB010690 (1,5,6-trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one) .
  • Relevance: Highlights how bulky substituents (e.g., prenyl groups) influence steric hindrance and biological activity, though the core scaffold differs from enones.

Comparative Data Table

Compound Substituent Electrophilicity Base Stability Solubility Key Applications
This compound -OSi(CH₃)₃ High High Organic solvents Protected enol, Diels-Alder reactions
3-Methoxybut-3-en-2-one -OCH₃ Moderate Low Polar solvents Intermediate in alkaloid synthesis
4-Phenylbut-3-en-2-one -C₆H₅ High Moderate Organic solvents Flavoring agents, aromatics
But-3-en-2-one None Very High Low Polar solvents Polymerization, adhesives

Key Research Findings

Reactivity in Diels-Alder Reactions: The trimethylsilyloxy group in this compound enhances regioselectivity in Diels-Alder reactions by directing nucleophiles to the β-position. This contrasts with 4-phenylbut-3-en-2-one, where the phenyl group increases dienophile activity but may sterically hinder some cycloadditions .

Hydrolytic Stability :

  • The silyl ether group resists hydrolysis under basic conditions, unlike 3-methoxybut-3-en-2-one, which readily undergoes acid-catalyzed cleavage. This makes the silyl derivative preferable in basic reaction environments .

Thermal Stability :

  • This compound exhibits higher thermal stability than but-3-en-2-one due to the electron-withdrawing and steric effects of the silyl group, which retard polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.